3-Bromophenyl cyclohexyl sulfide
Description
3-Bromophenyl cyclohexyl sulfide is an organosulfur compound featuring a cyclohexyl group bonded to a sulfur atom, which is further connected to a 3-bromophenyl substituent. This compound is structurally characterized by the presence of a bromine atom at the meta position of the aromatic ring, which introduces steric and electronic effects that influence its reactivity and physicochemical properties.
Properties
Molecular Formula |
C12H15BrS |
|---|---|
Molecular Weight |
271.22 g/mol |
IUPAC Name |
1-bromo-3-cyclohexylsulfanylbenzene |
InChI |
InChI=1S/C12H15BrS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2 |
InChI Key |
RJUZJQIXSXPGFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Thermodynamic Comparison of Sulfides
Table 2. Crystallographic Data for Sulfur-Containing Analogues
Research Findings and Implications
Reactivity : The bromine substituent in this compound likely increases resistance to transition-metal-catalyzed degradation compared to CPS but may enhance susceptibility to electrophilic aromatic substitution.
Catalysis : Fe²⁺ and H⁺ ions lower energy barriers for C–S bond cleavage in CPS by stabilizing carbocation intermediates . Similar mechanisms may apply to the target compound, but bromine’s electron-withdrawing effect could necessitate higher catalytic activity.
Applications: The orthogonal geometry of 3-bromophenyl derivatives (e.g., 86.52° dihedral angle in sulfinyl compounds) suggests utility in designing non-planar, sterically hindered ligands or materials .
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